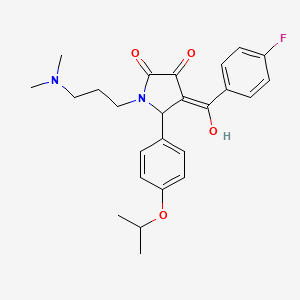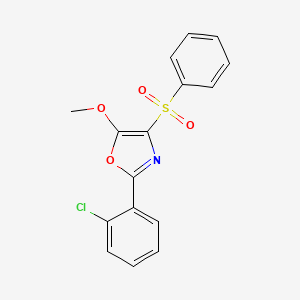![molecular formula C16H19N5O B2807627 2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896836-66-1](/img/structure/B2807627.png)
2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrimidine class . Pyrimidines are vital heterocyclic moieties that are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They play a crucial role in various biological procedures as well as in cancer pathogenesis .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle . The molecular structure of “2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is not explicitly provided in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis in Heterocyclic Compounds
A study by Ho and Suen (2013) explores the synthesis of novel compounds including pyrazolo[1,5-a]pyrimidines and pyridine derivatives. These compounds, obtained through intramolecular cyclization, incorporate a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, highlighting the versatility of pyrazolo[1,5-a]pyrimidine in heterocyclic synthesis (Ho & Suen, 2013).
Role in Tetraheterocyclic Systems
El-Essawy (2010) discusses the synthesis of 8,10-dimethyl-3-(unsubstituted, methyl, ethyl, n-butyl, phenyl)-4-hydroxypyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones. These compounds are formed by cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with various reactants, resulting in tetraheterocyclic systems that incorporate the pyrazolo[1,5-a]pyrimidine framework (El-Essawy, 2010).
Development of Potent and Selective Inhibitors
Nowak et al. (2009) identified a compound related to pyrazolo[1,5-a]pyrimidine as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This discovery has potential implications for cancer therapy, demonstrating the relevance of pyrazolo[1,5-a]pyrimidine derivatives in pharmacological research (Nowak et al., 2009).
Antiproliferative Activity
Research by Poręba et al. (2001) highlights the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antiproliferative activity in vitro. This study underlines the potential of pyrazolo[1,5-a]pyrimidine derivatives as candidates for anticancer drugs (Poręba et al., 2001).
Antimicrobial Activity
Bondock et al. (2008) synthesized new heterocycles incorporating pyrazolo[1,5-a]pyrimidine and evaluated their antimicrobial properties. The study shows the potential of these compounds in the development of new antimicrobial agents (Bondock et al., 2008).
Propiedades
IUPAC Name |
4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-8-11(2)17-15-14(10)16-18-12(3)9-13(21(16)19-15)20-4-6-22-7-5-20/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYVYBEPCPFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
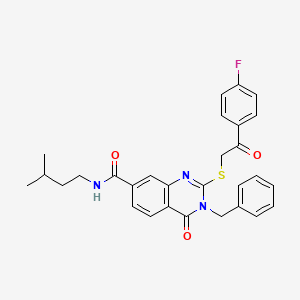
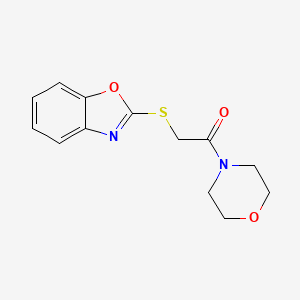
![(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2807551.png)
![2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine](/img/structure/B2807553.png)
![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2807555.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807557.png)
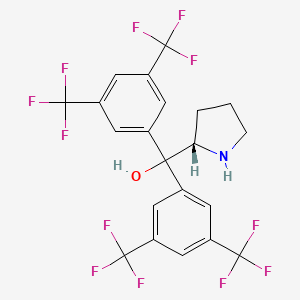
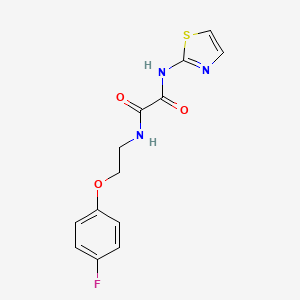

![1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2807564.png)
